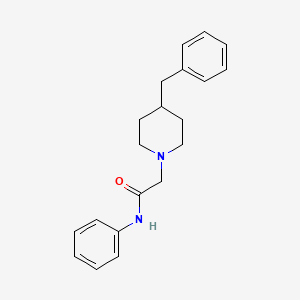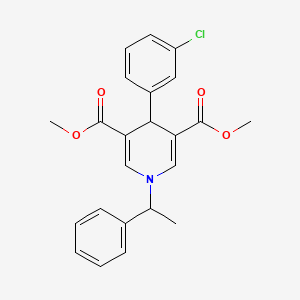
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 320.43 g/mol. In
作用機序
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide acts as a selective antagonist of the alpha-2 adrenergic receptor, which is involved in the regulation of pain, anxiety, and stress responses. 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide binds to the alpha-2 adrenergic receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in pain and anxiety.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been shown to have significant biochemical and physiological effects in animal models. 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been found to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been shown to reduce anxiety and stress responses by modulating the activity of the hypothalamic-pituitary-adrenal axis.
実験室実験の利点と制限
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has several advantages for lab experiments, including its high solubility in organic solvents and its selective binding to the alpha-2 adrenergic receptor. However, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has several limitations, including its potential toxicity and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide. One potential direction is the development of new analogs of 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide with improved pharmacological properties, such as increased bioavailability and decreased toxicity. Additionally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide could be further explored for its potential applications in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide could be used as a tool for the study of the alpha-2 adrenergic receptor and its downstream signaling pathways.
合成法
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide can be synthesized through several methods, including the reaction of 4-benzylpiperidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-benzylpiperidine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride.
科学的研究の応用
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been extensively researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been found to have significant analgesic and anti-inflammatory properties in animal models, making it a potential candidate for the development of new pain relievers. Additionally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
特性
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(21-19-9-5-2-6-10-19)16-22-13-11-18(12-14-22)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGPPKOMSXJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
amine dihydrochloride](/img/structure/B5298396.png)

![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5298436.png)

![N-[3-(dimethylamino)propyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5298461.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(3-methylphenyl)pyrimidine](/img/structure/B5298472.png)

![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)
![3-biphenyl-4-yl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5298482.png)